molecular formula C13H17NO B585004 N-Ethyl-3-buteno-o-toluidide CAS No. 13936-71-5

N-Ethyl-3-buteno-o-toluidide

Cat. No.: B585004
CAS No.: 13936-71-5
M. Wt: 203.285
InChI Key: NXXVQNLYGNUDLL-UHFFFAOYSA-N
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Description

N-Ethyl-3-buteno-o-toluidide is an aromatic amide derivative characterized by an N-ethyl group, an o-toluidide (2-methylphenyl) substituent, and a 3-butenoyl chain. Its deuterated analog, this compound-d7, is explicitly documented in the literature as a stable isotopologue used to investigate proton nonequivalence in N-aryl amides via nuclear magnetic resonance (NMR) spectroscopy . The compound exists as a powder, soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), and requires storage at 2–8°C under light- and air-protected conditions . Its non-deuterated form (molecular formula: C₁₃H₁₇NO; molecular weight: ~203.28 g/mol) serves as a critical reference in stereochemical and conformational studies of amides.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-7,9-10H,1,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXVQNLYGNUDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13936-71-5
Record name N-Ethyl-N-(2-methylphenyl)-3-butenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-N-(2-METHYLPHENYL)-3-BUTENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q938DXH5MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-3-butenamide typically involves the reaction of N-ethyl-o-toluidine with crotonic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N-ethyl-N-(2-methylphenyl)-3-butenamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-3-butenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-butenamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical processes. This interaction can lead to changes in cellular functions and metabolic pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between N-Ethyl-3-buteno-o-toluidide and the structurally related compound 3-chloro-N-phenyl-phthalimide:

Property This compound 3-Chloro-N-phenyl-phthalimide
Molecular Formula C₁₃H₁₇NO C₁₄H₈ClNO₂
Molecular Weight ~203.28 g/mol ~265.67 g/mol (calculated)
Functional Groups Acyclic amide, o-tolyl, butenoyl Cyclic imide, chloro, phenyl
Key Applications NMR studies of proton environments Monomer for polyimide synthesis
Solubility Chloroform, DCM, DMSO Likely limited due to aromatic rigidity
Storage Conditions 2–8°C, protected from light/air Not explicitly stated

Physicochemical Properties

  • Stability: The toluidide’s butenoyl chain may confer susceptibility to oxidation, necessitating air-free storage. In contrast, the phthalimide derivative’s cyclic structure and chloro substituent enhance chemical inertness .

Research Findings and Limitations

  • This compound: Studies highlight its utility in elucidating steric and electronic effects on amide proton environments, with deuterated forms reducing spectral complexity .
  • 3-Chloro-N-phenyl-phthalimide : Research emphasizes its role in synthesizing heat-resistant polymers, though purification challenges (e.g., removing trace chlorinated byproducts) remain a focus .

Limitations : Direct comparisons with other N-alkyl aryl amides (e.g., N-methyl or N-propyl analogs) are absent in the provided evidence. Further studies on toxicity, environmental persistence, and synthetic scalability are needed for both compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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